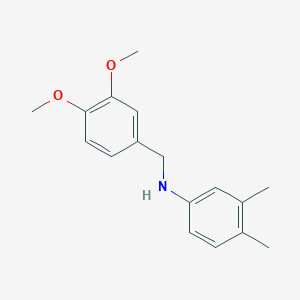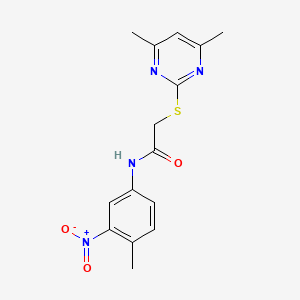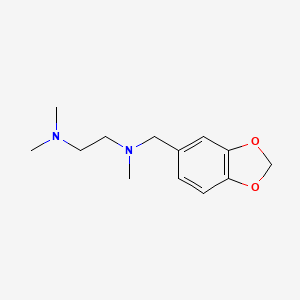![molecular formula C19H15N3O2S B5687296 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B5687296.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-324142 is a chemical compound with the molecular formula C19H15N3O2S and a molecular weight of 349.4063 g/mol . It is a synthetic molecule used primarily in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-324142 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic approaches often involve the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product.
Industrial Production Methods
Industrial production of WAY-324142 is carried out by specialized chemical companies with expertise in organic synthesis. These companies utilize advanced equipment and techniques to ensure high purity and yield of the compound. The production process is typically scaled up from laboratory methods, with optimizations to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
WAY-324142 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-324142 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of WAY-324142 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
WAY-324142 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-324142 involves its interaction with specific molecular targets and pathways within cells. The compound may bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
WAY-324142 can be compared with other similar compounds based on its structure, reactivity, and applications. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A vasopressin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
Each of these compounds has unique properties and applications, highlighting the versatility and specificity of WAY-324142 in scientific research.
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-24-17-8-3-2-7-15(17)18(23)20-14-6-4-5-13(11-14)16-12-22-9-10-25-19(22)21-16/h2-12H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCBHLCQTLAFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol](/img/structure/B5687216.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzenesulfonamide](/img/structure/B5687218.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}propanamide](/img/structure/B5687226.png)
![(3aS,10aS)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid](/img/structure/B5687227.png)
![1-(2-{1-(2,5-dimethylphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}ethyl)-5-methyl-1H-tetrazole](/img/structure/B5687230.png)
![2-(2-pyridin-3-ylethyl)-9-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687236.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-nitrobenzamide](/img/structure/B5687243.png)
![9-(2,5-dimethyl-3-furoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687248.png)


![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)

![(1R,5R)-N,N-dimethyl-6-[3-(5-methylpyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5687303.png)

